Soblidotin

説明

This compound has been used in trials studying the treatment of Sarcoma, Lung Cancer, and Unspecified Adult Solid Tumor, Protocol Specific.

This compound is a dolastatin-10 derivative. this compound inhibits tubulin polymerization, resulting in cell cycle arrest and induction of apoptosis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

a dolastatin 10 derivative; RN refers to (2S-(1(1R*(R*),2S*),2R*(1S*,2S*)))-isomer; structure given in first source

特性

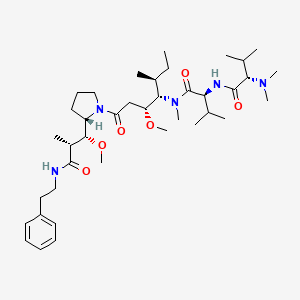

IUPAC Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H67N5O6/c1-13-27(6)35(43(10)39(48)33(25(2)3)41-38(47)34(26(4)5)42(8)9)31(49-11)24-32(45)44-23-17-20-30(44)36(50-12)28(7)37(46)40-22-21-29-18-15-14-16-19-29/h14-16,18-19,25-28,30-31,33-36H,13,17,20-24H2,1-12H3,(H,40,46)(H,41,47)/t27-,28+,30-,31+,33-,34-,35-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMVCVHATYROOS-ZBFGKEHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H67N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031350 | |

| Record name | Soblidotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

702.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149606-27-9 | |

| Record name | Soblidotin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149606279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soblidotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Soblidotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOBLIDOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQC51A0WQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Soblidotin's Mechanism of Action in Microtubule Depolymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of soblidotin, a potent anti-cancer agent, focusing on its role in microtubule depolymerization. This document details the molecular interactions, cellular consequences, and the methodologies used to elucidate its activity.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

This compound, also known as Auristatin PE or TZT-1027, is a synthetic analog of the natural marine peptide dolastatin 10.[1][2] Its primary mechanism of action is the potent inhibition of tubulin polymerization.[3][4] By binding to tubulin, the fundamental protein subunit of microtubules, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for various cellular processes, most notably mitosis.[3][5] This interference leads to the net depolymerization of microtubules, resulting in cell cycle arrest and the induction of apoptosis.[2][6]

Binding to the Vinca Domain on β-Tubulin

This compound and other auristatin analogs target the vinca domain on the β-tubulin subunit.[3] This binding site is located at the interface between two longitudinally aligned tubulin dimers. While it overlaps with the binding site of vinca alkaloids like vinblastine, the interaction of auristatins extends further, reaching the exchangeable GTP-binding site on β-tubulin.[7][8] This specific interaction is noncompetitive with respect to vinblastine, suggesting a distinct binding mode within the same general region.[8] The binding of this compound to this site sterically hinders the longitudinal association of tubulin dimers, thereby preventing the formation and elongation of microtubules.[9]

Quantitative Data

The following tables summarize the key quantitative data related to this compound's activity.

Inhibition of Tubulin Polymerization

| Parameter | Value | Reference |

| IC50 (Microtubule Protein Polymerization) | 2.2 µM | [10] |

| IC50 (Monosodium Glutamate-induced Tubulin Polymerization) | 1.2 µM | [10] |

Binding Affinity to Tubulin

| Compound | Kd (to free tubulin) | Method | Reference |

| FI-MMAE | 291 nM | Fluorescence Polarization | [7] |

Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines, including those resistant to other microtubule-targeting agents.[4][11]

| Cell Line | Cancer Type | IC50 | Reference |

| Murine Colon C26 | Colon Cancer | Potently Inhibited | [11] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial Cells | Potently Inhibited | [11] |

| Human Lung Cancer (SBC-3/VEGF) | Lung Cancer | Potently Inhibited | [12] |

| P-glycoprotein-overexpressing H116 | Colon Cancer | More potent than Vincristine, Paclitaxel, and Docetaxel | [4] |

| Breast Cancer Resistance Protein-positive PC-6 | Lung Cancer | More potent than Vincristine, Paclitaxel, and Docetaxel | [4] |

Signaling Pathway and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

The disruption of microtubule dynamics by this compound triggers a cascade of events culminating in programmed cell death, or apoptosis. This is primarily initiated through the intrinsic (mitochondrial) pathway. The process begins with cell cycle arrest at the G2/M phase due to the inability of the cell to form a functional mitotic spindle. This prolonged mitotic arrest activates signaling pathways that modulate the activity of the Bcl-2 family of proteins, which are key regulators of apoptosis.[13][14] The balance shifts towards pro-apoptotic members like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP).[15] This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome.[16] The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[17]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (light scattering) at 350 nm.

Experimental Workflow: Immunofluorescence Microscopy of Microtubules

This technique is used to visualize the effects of this compound on the microtubule network within cells.

Experimental Workflow: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To quantitatively measure the inhibitory effect of this compound on tubulin polymerization in a cell-free system.

Materials:

-

Lyophilized tubulin protein (>99% pure)

-

General tubulin buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in general tubulin buffer to a final concentration of 4 mg/mL on ice.

-

Prepare a polymerization buffer by adding GTP to the general tubulin buffer to a final concentration of 1 mM and glycerol to 10% (v/v).

-

Prepare serial dilutions of this compound in polymerization buffer. A vehicle control (DMSO) should also be prepared.

-

-

Assay Setup:

-

On ice, add 10 µL of the this compound dilutions or vehicle control to the appropriate wells of a pre-chilled 96-well plate.

-

Add 90 µL of the cold tubulin solution to each well to initiate the reaction. The final tubulin concentration will be approximately 3.6 mg/mL.

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 350 nm every 30 seconds for 60 to 90 minutes.

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

The extent of polymerization is determined by the plateau of the curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[6][18]

-

Immunofluorescence Staining of Microtubules

Objective: To visualize the effect of this compound on the microtubule network in cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, A549)

-

Glass coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: mouse anti-α-tubulin antibody

-

Secondary antibody: fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach 50-70% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells gently with warm PBS.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using a mounting medium.

-

Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.

-

-

Analysis:

-

Observe the morphology of the microtubule network in treated cells compared to control cells. Look for signs of depolymerization, such as fragmented microtubules and a diffuse tubulin signal.[6]

-

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

-

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunofluorescence staining of microtubules [bio-protocol.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. devtoolsdaily.com [devtoolsdaily.com]

- 10. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]

- 11. Comparison of the antivascular and cytotoxic activities of TZT-1027 (this compound) with those of other anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cell lines ic50: Topics by Science.gov [science.gov]

- 14. researchgate.net [researchgate.net]

- 15. bioconductor.org [bioconductor.org]

- 16. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antivascular effects of TZT‐1027 (this compound) on murine Colon26 adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

Soblidotin (TZT-1027): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soblidotin, also known as TZT-1027, is a potent synthetic analog of the natural marine product dolastatin 10. As a microtubule-depolymerizing agent, it exhibits significant cytotoxic and antivascular activities, making it a compound of interest in oncology research and drug development. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical and clinical data, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a synthetic derivative of dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia.[1] The chemical modifications in this compound contribute to its enhanced antitumor activity and pharmacological properties.

Chemical Name: (2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide

Molecular Formula: C₃₉H₆₇N₅O₆

Molecular Weight: 701.98 g/mol

CAS Number: 149606-27-9

Synonyms: TZT-1027, Auristatin PE

Mechanism of Action

This compound exerts its potent anticancer effects primarily by disrupting microtubule dynamics, which are essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.

Inhibition of Tubulin Polymerization

This compound functions as a microtubule-depolymerizing agent by binding to tubulin and inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[1]

Signaling Pathway of this compound-Induced G2/M Arrest and Apoptosis

The inhibition of tubulin polymerization by this compound activates a cascade of signaling events that culminate in cell cycle arrest and apoptosis. While the precise pathway for this compound is not fully elucidated, the general mechanism for microtubule-targeting agents involves the activation of the spindle assembly checkpoint, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C). This results in the accumulation of cyclin B1 and subsequent Cdk1 activation, which maintains the cell in a mitotic state. Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | < 0.01 |

| K-562 | Leukemia | < 0.01 |

| MOLT-4 | Leukemia | < 0.01 |

| RPMI-8226 | Leukemia | < 0.01 |

| SR | Leukemia | < 0.01 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | NSCLC | 0.012 |

| EKVX | NSCLC | < 0.01 |

| HOP-62 | NSCLC | < 0.01 |

| HOP-92 | NSCLC | < 0.01 |

| NCI-H226 | NSCLC | < 0.01 |

| NCI-H23 | NSCLC | < 0.01 |

| NCI-H322M | NSCLC | < 0.01 |

| NCI-H460 | NSCLC | < 0.01 |

| NCI-H522 | NSCLC | < 0.01 |

| Colon Cancer | ||

| COLO 205 | Colon | < 0.01 |

| HCT-116 | Colon | < 0.01 |

| HCT-15 | Colon | < 0.01 |

| HT29 | Colon | < 0.01 |

| KM12 | Colon | < 0.01 |

| SW-620 | Colon | < 0.01 |

| CNS Cancer | ||

| SF-268 | CNS | < 0.01 |

| SF-295 | CNS | < 0.01 |

| SF-539 | CNS | < 0.01 |

| SNB-19 | CNS | < 0.01 |

| SNB-75 | CNS | < 0.01 |

| U251 | CNS | < 0.01 |

| Melanoma | ||

| LOX IMVI | Melanoma | < 0.01 |

| MALME-3M | Melanoma | < 0.01 |

| M14 | Melanoma | < 0.01 |

| SK-MEL-2 | Melanoma | < 0.01 |

| SK-MEL-28 | Melanoma | < 0.01 |

| SK-MEL-5 | Melanoma | < 0.01 |

| UACC-257 | Melanoma | < 0.01 |

| UACC-62 | Melanoma | < 0.01 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian | < 0.01 |

| OVCAR-3 | Ovarian | < 0.01 |

| OVCAR-4 | Ovarian | < 0.01 |

| OVCAR-5 | Ovarian | < 0.01 |

| OVCAR-8 | Ovarian | < 0.01 |

| SK-OV-3 | Ovarian | 0.011 |

| Renal Cancer | ||

| 786-0 | Renal | < 0.01 |

| A498 | Renal | < 0.01 |

| ACHN | Renal | < 0.01 |

| CAKI-1 | Renal | < 0.01 |

| RXF 393 | Renal | < 0.01 |

| SN12C | Renal | < 0.01 |

| TK-10 | Renal | < 0.01 |

| UO-31 | Renal | < 0.01 |

| Prostate Cancer | ||

| PC-3 | Prostate | < 0.01 |

| DU-145 | Prostate | < 0.01 |

| Breast Cancer | ||

| MCF7 | Breast | < 0.01 |

| MDA-MB-231/ATCC | Breast | < 0.01 |

| HS 578T | Breast | < 0.01 |

| BT-549 | Breast | < 0.01 |

| T-47D | Breast | < 0.01 |

| MDA-MB-435 | Breast | < 0.01 |

Data from the NCI-60 human tumor cell line screen. The GI50 value is the drug concentration causing 50% growth inhibition.

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor activity in various murine and human tumor xenograft models.[1] It has been shown to be effective in tumors that are resistant to other microtubule inhibitors like vincristine and docetaxel.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in several animal species. After a single intravenous administration, the plasma half-life was observed to be between 5 to 8 hours.[3] Repeated daily intravenous doses did not lead to an accumulation of this compound in the plasma.[3]

| Species | Dose (mg/kg) | Route | T½ (h) |

| Mouse | 3.4 | IV | ~5-8 |

| Rat | N/A | IV | ~5-8 |

| Rabbit | N/A | IV | ~5-8 |

T½: Half-life. Data is limited and compiled from available preclinical information.[3]

Clinical Trial Data

A Phase I clinical trial of this compound in patients with non-small cell lung cancer (NSCLC) established the maximum tolerated dose (MTD) and the recommended Phase II dose.

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 4.8 mg/m² |

| Recommended Phase II Dose | 4.8 mg/m² |

| Dose-Limiting Toxicities (DLTs) | Neutropenia, neutropenia with fever, myalgia, neuropathic pain |

| Common Toxicities | Constipation, anorexia, alopecia, nausea, leukopenia, neutropenia |

Data from a Phase I study with administration every 3-4 weeks.

Experimental Protocols

Tubulin Polymerization Assay (Fluorescence-Based)

This protocol provides a method for determining the effect of this compound on tubulin polymerization in vitro.

Materials:

-

Purified tubulin (>99%)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Fluorescent reporter (e.g., DAPI)

-

This compound (and other control compounds)

-

96-well, black, flat-bottom microplate

-

Temperature-controlled fluorometer

Procedure:

-

Prepare a tubulin solution in general tubulin buffer containing the fluorescent reporter and GTP.

-

Add this compound or control compounds to the wells of the microplate.

-

Add the tubulin solution to the wells to initiate the polymerization reaction.

-

Immediately place the plate in a fluorometer pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Colony Formation Assay

This assay assesses the long-term effects of this compound on the ability of single cells to proliferate and form colonies.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well tissue culture plates

-

Crystal violet staining solution

-

Fixation solution (e.g., methanol or paraformaldehyde)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound for a specific duration.

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the plates for a period that allows for colony formation (typically 1-2 weeks).

-

Fix the colonies with a fixation solution and then stain with crystal violet.

-

Wash the plates, allow them to dry, and then count the number of colonies in each well.

-

Calculate the surviving fraction for each treatment condition compared to the untreated control.

Conclusion

This compound (TZT-1027) is a promising anticancer agent with a well-defined mechanism of action targeting microtubule polymerization. Its potent in vitro and in vivo activities, including in drug-resistant models, warrant further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided protocols and data serve as a starting point for further preclinical and clinical studies.

References

Unraveling the Potent Anti-Tumor Capabilities of Auristatin PE (Soblidotin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auristatin PE, also known as Soblidotin or TZT-1027, is a synthetic analog of the natural marine product dolastatin 10. As a potent microtubule inhibitor, it has demonstrated significant antitumor activity in a wide range of preclinical models. This technical guide provides an in-depth overview of the pharmacological properties of Auristatin PE, detailing its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables for clarity, and key cellular and experimental processes are visualized using diagrams to facilitate a comprehensive understanding of this promising anticancer agent.

Introduction

Auristatin PE (this compound) is a novel, synthetic derivative of dolastatin 10, a natural peptide isolated from the sea hare Dolabella auricularia.[1][2] It belongs to the auristatin class of compounds, which are highly potent antimitotic agents.[3] Due to its profound cytotoxicity, Auristatin PE has been extensively investigated as a standalone therapeutic and as a payload for antibody-drug conjugates (ADCs).[4][5] This document serves as a technical resource, consolidating the key pharmacological data and experimental protocols related to Auristatin PE.

Mechanism of Action

The primary mechanism of action of Auristatin PE is the inhibition of tubulin polymerization.[1][6] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to a cascade of downstream events culminating in cancer cell death.

The key molecular events are:

-

Tubulin Depolymerization: Auristatin PE binds to the vinca domain on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[7]

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[2][8]

-

Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases, such as caspase-3, leading to programmed cell death.[1][9]

-

Antivascular Effects: Auristatin PE also exhibits potent antivascular activity by disrupting the microtubule cytoskeleton of endothelial cells. This leads to an increase in vascular permeability, shutdown of tumor blood vessels, and hemorrhagic necrosis within the tumor.[2][10]

In Vitro Pharmacological Properties

Auristatin PE demonstrates potent cytotoxic activity against a broad spectrum of human cancer cell lines, including those that have developed resistance to other chemotherapeutic agents.

Cytotoxicity

The half-maximal inhibitory concentration (IC50) values for Auristatin PE and its close analog, Monomethyl Auristatin E (MMAE), are in the nanomolar to picomolar range, highlighting their potent cell-killing capabilities.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| NCI-H69 | Small Cell Lung Cancer | Dolastatin 10 | 0.032 | [11] |

| NCI-H82 | Small Cell Lung Cancer | Dolastatin 10 | 0.184 | [11] |

| NCI-H446 | Small Cell Lung Cancer | Dolastatin 10 | 0.095 | [11] |

| NCI-H510 | Small Cell Lung Cancer | Dolastatin 10 | 0.110 | [11] |

| SKBR3 | Breast Cancer | MMAE | 3.27 ± 0.42 | [11][12] |

| HEK293 | Kidney Cancer | MMAE | 4.24 ± 0.37 | [11][12] |

| WSU-WM | Waldenstrom's Macroglobulinemia | Auristatin PE | ~0.014 (10 pg/mL) | [8][13] |

Note: Data for Dolastatin 10 and MMAE are included for comparative purposes due to their structural and mechanistic similarity to Auristatin PE.

Activity Against Multidrug-Resistant (MDR) Cell Lines

A significant advantage of Auristatin PE is its efficacy against cancer cell lines that overexpress P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. Its growth-inhibitory effect is less affected by P-gp overexpression compared to other tubulin inhibitors like paclitaxel and vincristine.[1]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 to 1.5 x 105 cells/mL) and incubate overnight.[14]

-

Compound Treatment: Treat the cells with serial dilutions of Auristatin PE and incubate for a specified period (e.g., 72 hours).[14]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to determine the cell cycle distribution.

-

Cell Treatment: Culture cells with and without Auristatin PE for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[15]

-

Staining: Resuspend the cells in a staining solution containing PI and RNase A.[15]

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Pharmacological Properties

Auristatin PE has demonstrated robust antitumor activity in various preclinical animal models.

Antitumor Efficacy

In xenograft models, Auristatin PE administration leads to significant tumor growth inhibition and, in some cases, complete tumor regression.

| Tumor Model | Animal Model | Treatment | Outcome | Reference |

| WSU-WM (Waldenstrom's Macroglobulinemia) | SCID Mice | 2.0 mg/kg, i.v., every 2 days for 3 doses | 100% Tumor Growth Inhibition, 18-day tumor growth delay | [13] |

| SBC-3/VEGF (Lung Cancer) | Nude Mice | Not specified | Potent antitumor activity | [2] |

| MX-1 (Breast Cancer) | Nude Mice and Rats | Therapeutic doses | Nearly complete tumor regression | [10] |

Antivascular Effects in Vivo

Magnetic resonance imaging (MRI) and confocal laser scanning microscopy have confirmed the antivascular effects of Auristatin PE in vivo. These studies show a rapid and dramatic reduction in tumor blood flow within hours of administration, leading to extensive tumor necrosis.[10]

Experimental Protocols

-

Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to support tumor formation.[16]

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[17]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[4]

-

Treatment: Administer Auristatin PE intravenously at predetermined doses and schedules.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, excise and weigh the tumors. Calculate tumor growth inhibition.

Conclusion

Auristatin PE (this compound) is a highly potent antimitotic agent with a dual mechanism of action involving direct cytotoxicity through tubulin polymerization inhibition and a significant antivascular effect. Its efficacy in preclinical models, including those resistant to conventional chemotherapies, underscores its potential as a valuable therapeutic agent in oncology. The detailed pharmacological properties and experimental protocols presented in this guide provide a solid foundation for further research and development of Auristatin PE and related compounds.

References

- 1. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of TZT‐1027 (this compound) against vascular endothelial growth factor‐secreting human lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 8. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Tumor-specific antivascular effect of TZT-1027 (this compound) elucidated by magnetic resonance imaging and confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

Soblidotin's Role in Inducing Apoptosis in Cancer Cells: An In-depth Technical Guide

Introduction to Soblidotin

This compound, also known as TZT-1027 and Auristatin PE, is a potent synthetic analog of the natural marine product dolastatin 10.[1][2] As a microtubule-depolymerizing agent, this compound exhibits significant antitumor activity across a broad spectrum of cancer cell lines, including those that have developed resistance to other tubulin-targeting agents such as paclitaxel and vincristine.[1][3] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[2] Notably, this compound has demonstrated the ability to induce apoptosis through pathways that can be independent of key apoptotic mediators like caspase-3 and Bcl-2, suggesting a unique mechanism that could be advantageous in treating cancers with specific apoptotic pathway defects.[2] Furthermore, this compound exhibits antivascular effects, further contributing to its antitumor efficacy.[4]

Core Mechanism of Action: From Tubulin Inhibition to Apoptosis

This compound's cytotoxic effects are initiated by its interaction with tubulin, the fundamental protein component of microtubules. By inhibiting tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][2] This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M transition, a crucial checkpoint that ensures genomic integrity before cell division.[2] Prolonged arrest at this checkpoint triggers the intrinsic cellular machinery to initiate programmed cell death, or apoptosis, thereby eliminating the cancerous cells.

Signaling Pathways in this compound-Induced Apoptosis

The signaling cascade leading from G2/M arrest to apoptosis induced by this compound is multifaceted and can engage both conventional and unconventional apoptotic pathways. A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2.[2]

G2/M Arrest and Mitotic Checkpoint Activation

The disruption of microtubule function by this compound activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. This checkpoint prevents the premature separation of sister chromatids, leading to a prolonged mitotic arrest. Key proteins involved in this process include Cyclin B1 and Cdc2 (also known as Cdk1), which form a complex that promotes entry into mitosis. The sustained activation of the SAC due to microtubule disruption prevents the degradation of Cyclin B1, keeping the Cyclin B1/Cdc2 complex active and thus maintaining the mitotic arrest.

Bcl-2 Phosphorylation and Apoptosis Induction

A significant event following G2/M arrest by this compound is the phosphorylation of the anti-apoptotic protein Bcl-2.[2] While Bcl-2 typically functions to prevent apoptosis, its phosphorylation can inactivate its protective function, thereby promoting cell death. This phosphorylation event appears to be a common mechanism for microtubule-targeting agents.[2]

Caspase-3 and Bcl-2 Independent Apoptosis

A remarkable feature of this compound is its ability to induce apoptosis in cancer cells lacking functional caspase-3 or Bcl-2.[2] This suggests the activation of alternative, non-classical apoptotic pathways. While DNA fragmentation, a hallmark of apoptosis, is observed in caspase-3 proficient cells treated with this compound, chromatin condensation still occurs in cells lacking caspase-3, indicating that the core apoptotic morphology is maintained.[2] The precise molecular machinery driving this caspase-3/Bcl-2 independent cell death remains an area of active investigation.

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound

| Parameter | Cell Line/System | IC50 | Reference |

| Tubulin Polymerization | Cell-free | 1.2 µM | [1] |

| Cell Growth | Various Human Cancer Cells | ≤ 5.9 ng/mL | [2] |

Table 2: Efficacy of this compound in P-glycoprotein Overexpressing Cells

| Cell Line | Resistance to Vincristine (fold) | Resistance to this compound (fold) | Reference |

| Human Colon Cancer H116/VCR | >100 | 10.8 | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

-

Cancer cell lines

-

This compound (TZT-1027)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 48-72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

DNA Fragmentation Assay

This assay is used to detect the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

Materials:

-

Cancer cell lines

-

This compound (TZT-1027)

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

Agarose gel (1.5%) with ethidium bromide

-

Gel electrophoresis apparatus

-

UV transilluminator

Procedure:

-

Treat cells with this compound for the indicated time.

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

-

Centrifuge to pellet the cellular debris and collect the supernatant containing the fragmented DNA.

-

Treat the supernatant with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 2 hours.

-

Extract the DNA using phenol:chloroform:isoamyl alcohol.

-

Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.

-

Resuspend the DNA pellet in TE buffer.

-

Perform agarose gel electrophoresis to separate the DNA fragments.

-

Visualize the DNA ladder under UV light.

Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantification of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound (TZT-1027)

-

PBS

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for various time points.

-

Harvest both adherent and floating cells, and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis for Bcl-2 Phosphorylation

This technique is used to detect the phosphorylation status of Bcl-2.

Materials:

-

Cancer cell lines

-

This compound (TZT-1027)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-Bcl-2, anti-phospho-Bcl-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a promising anticancer agent that effectively induces apoptosis in a variety of cancer cells, including those resistant to conventional chemotherapies. Its mechanism of action, which involves microtubule disruption, G2/M arrest, and the induction of a potentially unique caspase-3 and Bcl-2 independent apoptotic pathway, warrants further investigation. The phosphorylation of Bcl-2 appears to be a key signaling event in this process. A deeper understanding of the specific molecular players in this compound-induced apoptosis will be crucial for its clinical development and for identifying patient populations most likely to benefit from this novel therapeutic. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate mechanisms of this potent antitumor compound.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Induction of apoptosis in human cancer cells by TZT-1027, an antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of TZT‐1027 (this compound) against vascular endothelial growth factor‐secreting human lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Soblidotin for Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soblidotin (also known as TZT-1027 and Auristatin PE) is a novel, synthetic derivative of dolastatin 10, a natural antineoplastic agent isolated from the sea hare Dolabella auricularia.[1] As a potent inhibitor of tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Early-stage research has demonstrated its significant antitumor activity in a variety of solid tumor models, including those resistant to other microtubule-targeting agents. This technical guide provides an in-depth overview of the preclinical and early clinical research on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is presented to be a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics.

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, this compound inhibits polymerization, leading to a disruption of the mitotic spindle. This disruption activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[1]

In addition to its direct cytotoxic effects on tumor cells, this compound has been shown to possess antivascular properties. It can disrupt the microtubule cytoskeleton in vascular endothelial cells, leading to increased vascular permeability and a shutdown of blood flow within the tumor.[2] This dual mechanism of action, targeting both the tumor cells and their blood supply, contributes to its potent antitumor activity.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines in vitro. The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (ng/mL) |

| HCT116 | Colon Cancer | 0.172 ± 0.045 |

| PC-6 | Lung Cancer | 0.227 ± 0.069 |

| PANC-1 | Pancreatic Cancer | 1.69 ± 0.41 |

Data from Watanabe et al. (2006).

Table 2: In Vitro Activity of this compound Against Multidrug-Resistant (MDR) Cancer Cell Lines

| Cell Line | Parental Cell Line | Resistance Mechanism | GI50 (ng/mL) | Resistance Factor (RF) |

| HCT116/VM4 | HCT116 | P-glycoprotein Overexpression | 9.89 | 417 |

| PC-6/BCRP | PC-6 | BCRP Overexpression | 0.327 | 14 |

Data from Watanabe et al. (2006).

Table 3: Inhibitory Effect of this compound on Tubulin Polymerization

| Assay | IC50 (µM) |

| Microtubule protein polymerization | 2.2 |

| Monosodium glutamate-induced tubulin polymerization | 1.2 |

Data from Watanabe et al. (2006).[1]

In Vivo Efficacy

Preclinical studies in animal models have shown that this compound exhibits significant antitumor activity against a variety of solid tumors.

Table 4: In Vivo Antitumor Activity of this compound in Murine and Human Xenograft Models

| Tumor Model | Host | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |

| Murine Fibrosarcoma (Meth A) | BALB/c mice | 2 mg/kg/day, i.v. | 98 | [1] |

| Murine Fibrosarcoma (Meth A) | BALB/c mice | 1 mg/kg/day, i.v. | 77 | [1] |

| Human Lung Carcinoma (SBC-3/VEGF) | Nude mice | Not specified | Potent activity | [3] |

| Murine Colon Adenocarcinoma (Colon26) | BALB/c mice | 2 mg/kg, single i.v. | Significant reduction in tumor perfusion | [2] |

This compound has also shown efficacy in tumor models that are resistant to other tubulin inhibitors like vincristine and docetaxel.[4]

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Antivascular effects of TZT‐1027 (this compound) on murine Colon26 adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of TZT‐1027 (this compound) against vascular endothelial growth factor‐secreting human lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Soblidotin: A Technical Guide to its Discovery, Synthesis, and Preclinical Development

Abstract

Soblidotin (also known as TZT-1027 and Auristatin PE) is a potent synthetic analog of the natural marine product Dolastatin 10. As a powerful inhibitor of tubulin polymerization, this compound exerts significant antitumor activity through mechanisms including cell cycle arrest, induction of apoptosis, and disruption of tumor vasculature. This technical guide provides an in-depth overview of the discovery of this compound, its chemical synthesis, mechanism of action, and preclinical efficacy. Detailed experimental protocols for key assays and quantitative data from in vitro and in vivo studies are presented to serve as a comprehensive resource for researchers and professionals in drug development.

Discovery and Synthesis

From a Marine Natural Product to a Synthetic Derivative

The journey to this compound began with the isolation of Dolastatin 10 in 1987 by Pettit and colleagues from the sea hare Dolabella auricularia.[1] Dolastatin 10, a pentapeptide, demonstrated remarkable antineoplastic properties with picomolar growth inhibitory values in vitro.[2] However, its clinical development was hampered by dose-limiting side effects, notably neuropathy.[2] This challenge spurred structure-activity relationship (SAR) studies to develop synthetic analogs with an improved therapeutic window.

This compound (TZT-1027) emerged from these efforts as a highly promising derivative. The key structural modification involved replacing the thiazole moiety of the C-terminal dolaphenine (Doe) unit in Dolastatin 10 with a phenylalanine methyl ester.[2] This alteration maintained the core pharmacophore responsible for tubulin binding while modifying the compound's overall properties.

Figure 1. The developmental pathway from the natural product Dolastatin 10 to the synthetic analog this compound.

Chemical Synthesis

The total synthesis of this compound, a complex pentapeptide analog, involves a multi-step process of peptide coupling and modification of its unique amino acid constituents. While specific, proprietary synthesis routes may vary, a general approach based on the synthesis of Dolastatin 10 analogs involves the sequential coupling of the protected amino acid units.

A plausible synthetic route involves the fragment condensation approach. The synthesis would begin with the C-terminal unit, phenylethylamine, which is coupled to a protected dolaproine (Dap) residue. This dipeptide fragment is then further elongated by sequential coupling with protected dolaisoleuine (Dil), valine (Val), and finally the N-terminal dolavaline (Dov) unit. Each coupling step requires a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and deprotection steps to remove protecting groups (e.g., Boc, Fmoc, or Z) from the amine or carboxylic acid functionalities before the next coupling reaction. The final step involves the deprotection of any remaining protecting groups to yield this compound.

Mechanism of Action

This compound's primary mechanism of action is the potent inhibition of tubulin polymerization.[1][3] This activity disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for several cellular functions, most notably mitotic spindle formation.

The process unfolds as follows:

-

Tubulin Binding: this compound binds to tubulin dimers, preventing their polymerization into microtubules.

-

Microtubule Disruption: The inhibition of polymerization leads to a net depolymerization of existing microtubules.

-

Cell Cycle Arrest: The disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase.[1]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death, which has been shown to be caspase-3-dependent.[4]

-

Antivascular Effects: In addition to its direct cytotoxic effects on tumor cells, this compound exhibits potent antivascular activity. It causes a rapid collapse of the tumor's established vasculature, leading to increased vascular permeability and widespread hemorrhage, ultimately resulting in hemorrhagic necrosis of the tumor.[5][6]

Figure 2. Signaling pathway illustrating this compound's mechanism of action.

Quantitative Data

In Vitro Efficacy

This compound has demonstrated potent activity against a wide range of human cancer cell lines. Its efficacy is notably less affected by the overexpression of P-glycoprotein (P-gp) compared to other tubulin inhibitors like vincristine and paclitaxel.[3]

| Parameter | Value | Assay | Reference |

| Tubulin Polymerization Inhibition | IC50: 1.2 µM | Monosodium glutamate-induced | [1] |

| IC50: 2.2 µM | Microtubule protein polymerization | [1] |

Table 1: In vitro inhibitory activity of this compound on tubulin polymerization.

| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| P-gp Non-overexpressing | |||

| HCT116 | Colon | 0.172 | [1] |

| PC-6 | Lung | 0.227 | [1] |

| P-gp Overexpressing | |||

| HCT116/VM4 | Colon | 1.69 | [1] |

| PC-6/VCR30 | Lung | 2.16 | [1] |

Table 2: In vitro growth-inhibitory effects (IC50) of this compound against various human cancer cell lines.

In Vivo Efficacy

This compound has shown significant antitumor activity in various murine and human tumor xenograft models.[1][3] It has demonstrated efficacy in models where other tubulin inhibitors have failed.[3]

| Tumor Model | Treatment Schedule | Max. Inhibition Rate (%) | Reference |

| Murine Tumors | |||

| P388 leukemia | 2.5 mg/kg, qd x 5 | >83% T/C | [1] |

| Colon26 carcinoma | 2.5 mg/kg, q4d x 3 | 91 | [1] |

| B16 melanoma | 2.5 mg/kg, q4d x 3 | 87 | [1] |

| Human Tumor Xenografts | |||

| SBC-3/VEGF (advanced-stage) | 5 mg/kg, single dose | Potent antitumor activity | [6] |

| A549 (solid tumor) | Combination with CDDP | Significant growth inhibition | [7] |

Table 3: In vivo antitumor activity of this compound in various tumor models.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)

-

Temperature-controlled 96-well spectrophotometer

Protocol:

-

Prepare a stock solution of tubulin in General Tubulin Buffer on ice.

-

Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer.

-

In a pre-chilled 96-well plate, add the compound dilutions.

-

Add the tubulin solution to each well.

-

To initiate polymerization, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value from the dose-response curve of inhibition.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8][9][10][11]

In Vivo Human Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in an immunodeficient mouse model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice)

-

Human tumor cells (e.g., A549, HCT116)

-

Matrigel (optional, to aid tumor establishment)

-

This compound formulation for injection (e.g., in saline or a suitable vehicle)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Protocol:

-

Harvest human tumor cells during their exponential growth phase. Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel at a 1:1 ratio.

-

Subcutaneously inject approximately 5-10 x 10^6 cells into the flank of each mouse.

-

Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound via a specified route (e.g., intravenous or intraperitoneal) and schedule (e.g., once every 7 days for two cycles).[4] The control group receives the vehicle only.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice as indicators of toxicity.

-

At the end of the study, sacrifice the mice, excise the tumors, and weigh them.

-

Calculate the tumor growth inhibition (TGI) percentage to determine efficacy.[12][13][14]

Figure 3. General experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a successful example of rational drug design, building upon the potent biological activity of a natural product to create a synthetic derivative with significant therapeutic potential. Its dual mechanism of direct cytotoxicity via tubulin polymerization inhibition and potent antivascular effects makes it an effective agent against a variety of tumors, including those resistant to other microtubule inhibitors. The data and protocols presented in this guide underscore the robust preclinical evidence supporting the continued investigation of this compound and its analogs in oncology.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor efficacy of new compounds - Enamine [enamine.net]

- 5. Antitumor activity of TZT‐1027 (this compound) against vascular endothelial growth factor‐secreting human lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity of TZT-1027 (this compound) against vascular endothelial growth factor-secreting human lung cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combination effect of TZT-1027 (this compound) with other anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. MTT (Assay protocol [protocols.io]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Soblidotin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the cytotoxic effects of Soblidotin (TZT-1027), a potent, synthetic dolastatin 10 derivative, on various tumor cell lines. Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanisms of this compound's antitumor activity, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.

Executive Summary

This compound emerges as a promising antineoplastic agent that functions as a tubulin polymerization inhibitor.[1][2][3][4] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[5] Notably, this compound demonstrates significant cytotoxic activity against a broad spectrum of human cancer cell lines, including those exhibiting multidrug resistance to conventional chemotherapeutics such as vincristine and paclitaxel.[5][6] This guide synthesizes the current understanding of this compound's cytotoxic profile and provides the necessary technical information for its further investigation.

Quantitative Assessment of Cytotoxic Activity

This compound exhibits a time-dependent cytotoxic effect on tumor cells.[5][6] The growth-inhibitory effects of this compound have been quantified using the 50% growth inhibition (GI50) concentration, which represents the concentration of the drug required to inhibit cell growth by 50%. The following tables summarize the in vitro growth-inhibitory effects of this compound against various human cancer cell lines, including parental and multidrug-resistant (MDR) lines.

Table 1: In Vitro Growth-Inhibitory Effects of this compound and Other Anticancer Agents on P-glycoprotein-Overexpressing Human Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Profile | This compound (TZT-1027) GI50 (ng/mL) | Vincristine (VCR) GI50 (ng/mL) | Doxorubicin (ADM) GI50 (ng/mL) | Paclitaxel (PTX) GI50 (ng/mL) | Docetaxel (DTX) GI50 (ng/mL) |

| HCT116 | Human colon cancer | Parental | 0.033 | 0.53 | 11 | 0.44 | 0.28 |

| HCT116/VM4 | Human colon cancer | P-gp overexpressing | 0.72 | 100 | 1,100 | 120 | 18 |

| HCT116/VM5 | Human colon cancer | P-gp overexpressing | 0.94 | 120 | 1,400 | 130 | 25 |

| PC-6 | Human lung cancer | Parental | 0.051 | 0.72 | 22 | 0.98 | 0.44 |

| PC-6/ADM3 | Human lung cancer | P-gp overexpressing | 0.98 | 150 | 1,600 | 210 | 32 |

| PC-6/ADM4 | Human lung cancer | P-gp overexpressing | 1.1 | 180 | 1,800 | 250 | 38 |

Data sourced from Anticancer Research.[5]

Table 2: In Vitro Growth-Inhibitory Effects of this compound and Other Anticancer Agents on BCRP- and MRP-Overexpressing Human Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Profile | This compound (TZT-1027) GI50 (ng/mL) | Vincristine (VCR) GI50 (ng/mL) | Doxorubicin (ADM) GI50 (ng/mL) | Paclitaxel (PTX) GI50 (ng/mL) | Docetaxel (DTX) GI50 (ng/mL) |

| PC-6 | Human lung cancer | Parental | 0.051 | 0.72 | 22 | 0.98 | 0.44 |

| PC-6/BCRP | Human lung cancer | BCRP overexpressing | 0.055 | 0.75 | 25 | 1.1 | 0.48 |

| PANC-1 | Human pancreatic cancer | MRP overexpressing | 0.048 | 0.68 | 20 | 0.88 | 0.41 |

BCRP: Breast Cancer Resistance Protein; MRP: Multidrug Resistance-Associated Protein. Data sourced from Anticancer Research.[5]

Core Mechanism of Action

This compound's cytotoxic effects are rooted in its ability to disrupt the cellular cytoskeleton. As a potent inhibitor of tubulin polymerization, this compound prevents the formation of microtubules, which are essential components for various cellular processes, most critically, the formation of the mitotic spindle during cell division.[1][3][4]

The disruption of microtubule dynamics triggers a cascade of cellular events, culminating in apoptosis. The primary mechanisms are:

-

G2/M Phase Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, this compound halts the cell cycle at the G2/M transition, preventing cells from entering mitosis.[5]

-

Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint initiates the intrinsic apoptotic pathway, leading to programmed cell death.[5][6] This process is characterized by cellular shrinkage, chromatin condensation, and DNA fragmentation.

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in this compound-induced cytotoxicity.

Note: The diagrams above represent the generally accepted signaling pathways for G2/M arrest and apoptosis initiated by microtubule-disrupting agents. Further research is required to fully elucidate the specific molecular targets of this compound within these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay detects the characteristic "ladder" pattern of DNA fragments that is a hallmark of apoptosis.

Materials:

-

Cell lysis buffer

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

TE buffer

-

Agarose

-

Ethidium bromide

-

Gel electrophoresis apparatus

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Harvest both adherent and floating cells and wash with PBS.

-

Lyse the cells in lysis buffer containing RNase A and incubate.

-

Digest the proteins with Proteinase K.

-

Extract the DNA using phenol:chloroform:isoamyl alcohol.

-

Precipitate the DNA with ethanol and resuspend in TE buffer.

-

Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.

-

Visualize the DNA fragments under UV light.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 4. Control of the G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of cyclin b1 expression in g(1)-phase cancer cell lines and cancer tissues by postsorting Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Soblidotin's Impact on Cell Cycle Progression in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soblidotin (formerly known as TZT-1027) is a potent synthetic analog of the natural marine product dolastatin 10. As a microtubule-depolymerizing agent, it exhibits significant antitumor activity by disrupting the formation and function of the mitotic spindle, a critical apparatus for cell division. This disruption leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound with a focus on its effects on cell cycle progression. It includes a summary of its effects, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a novel chemotherapeutic agent that targets the tubulin-microtubule equilibrium.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound leads to the disassembly of microtubules.[1][2] This disruption of microtubule dynamics is particularly detrimental to rapidly proliferating cells, such as cancer cells, which rely on the proper functioning of the mitotic spindle to segregate chromosomes during mitosis. The potent cytotoxic and antivascular effects of this compound are attributed to its ability to induce cell cycle arrest and apoptosis.[1]

Mechanism of Action: G2/M Cell Cycle Arrest

The primary mechanism by which this compound exerts its anticancer effects is through the induction of cell cycle arrest at the G2/M transition phase.[1] The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. The G2 phase is the final checkpoint before a cell enters mitosis (M phase).

Disruption of Microtubule Dynamics

This compound binds to tubulin, preventing its polymerization into microtubules. This leads to a net depolymerization of existing microtubules, including those that form the mitotic spindle. The absence of a functional mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents the cell from proceeding into anaphase until all chromosomes are properly attached to the spindle microtubules.

Signaling Pathways Leading to G2/M Arrest